N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by the introduction of the benzodioxole and sulfonamide groups. Common reagents used in these reactions include various sulfonating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-15-3-5-17(6-4-15)12-26(18-7-9-20-21(11-18)30-14-29-20)31(27,28)19-8-10-22-24-23-16(2)25(22)13-19/h3-11,13H,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWYRVCCGRBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN5C(=NN=C5C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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